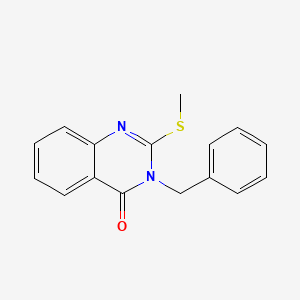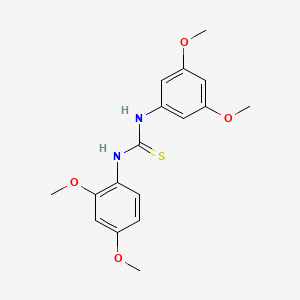
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea, commonly known as DMTU, is a thiourea derivative that has gained significant attention in scientific research due to its potential applications in various fields. DMTU has been extensively studied for its antioxidant properties, as well as its ability to scavenge reactive oxygen species (ROS) and inhibit lipid peroxidation.
Mécanisme D'action
DMTU exerts its antioxidant activity by scavenging N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and inhibiting lipid peroxidation. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Lipid peroxidation is a process in which N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea attack polyunsaturated fatty acids in cell membranes, leading to the formation of harmful compounds such as malondialdehyde (MDA). DMTU reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea and MDA to form stable adducts, thereby preventing oxidative damage.
Biochemical and Physiological Effects
DMTU has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that DMTU can protect against oxidative stress-induced cell death, DNA damage, and protein oxidation. DMTU has also been shown to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
In vivo studies have demonstrated that DMTU can protect against various diseases such as ischemia-reperfusion injury, diabetes, and neurodegenerative disorders. DMTU has also been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
DMTU has several advantages for use in lab experiments. It is stable, water-soluble, and can be easily synthesized in large quantities. DMTU is also relatively non-toxic, making it suitable for use in cell culture and animal studies.
However, there are also limitations to the use of DMTU in lab experiments. DMTU can interfere with some assays that measure N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea levels, as it reacts with N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethoxyphenyl)thiourea to form stable adducts. DMTU can also have off-target effects, as it can react with other thiols and displace metal ions from metalloproteins.
Orientations Futures
There are several future directions for the research on DMTU. One area of interest is the development of DMTU-based therapeutics for various diseases such as cancer and neurodegenerative disorders. Another area of interest is the optimization of DMTU synthesis and purification methods to improve yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of DMTU and its potential off-target effects.
Méthodes De Synthèse
The synthesis of DMTU involves the reaction of 2,4-dimethoxyaniline and 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions. The resulting product is purified by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
DMTU has been widely studied for its potential applications in various fields such as medicine, agriculture, and food industry. In medicine, DMTU has been shown to possess antioxidant properties, which make it a potential therapeutic agent for various diseases such as cancer, diabetes, and neurodegenerative disorders. DMTU has also been shown to protect against ischemia-reperfusion injury, which occurs during organ transplantation and cardiovascular surgeries.
In agriculture, DMTU has been used as a plant growth regulator to enhance crop yield and improve stress tolerance. DMTU has also been shown to improve the shelf life of fruits and vegetables by reducing oxidative damage.
In the food industry, DMTU has been used as a food preservative to prevent spoilage and maintain freshness. DMTU has also been shown to reduce the formation of harmful compounds such as acrylamide during food processing.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-20-12-5-6-15(16(10-12)23-4)19-17(24)18-11-7-13(21-2)9-14(8-11)22-3/h5-10H,1-4H3,(H2,18,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYILAUNYERIUKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC(=CC(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethoxyphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B5753795.png)
![4-bromo-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5753796.png)
![2-{4-[acetyl(methyl)amino]-6-methyl-1,3,5-triazin-2-yl}phenyl acetate](/img/structure/B5753803.png)
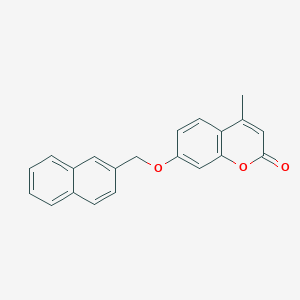
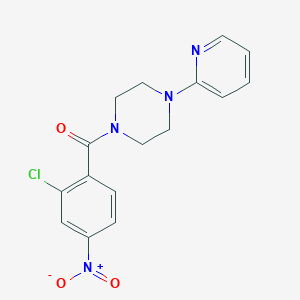
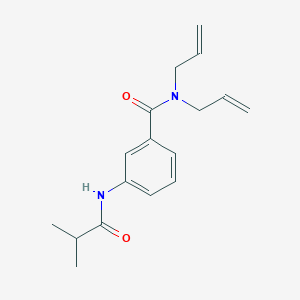
![N-[2-(hydroxymethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5753845.png)
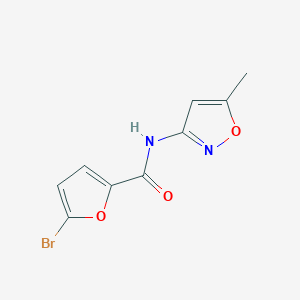
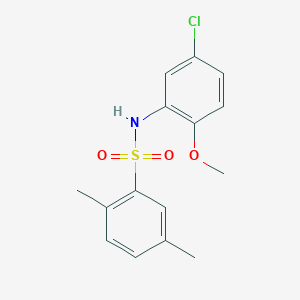
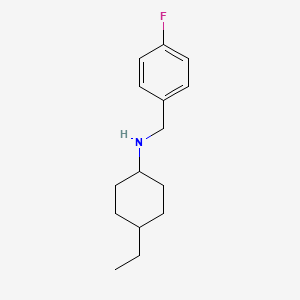
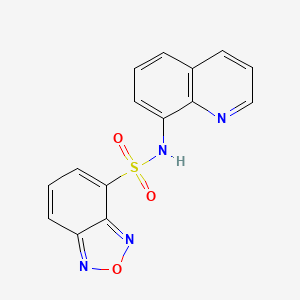
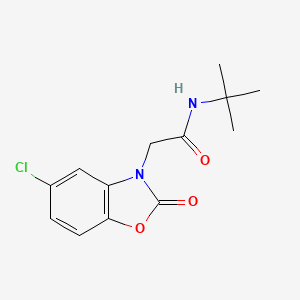
![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-cyclohexylthiourea](/img/structure/B5753889.png)
